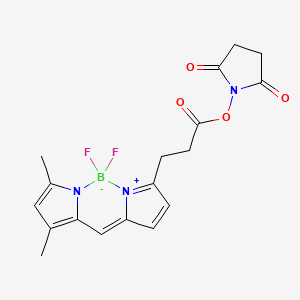

BDP FL NHS ester

Overview

Description

BDP FL NHS ester is a BDP dye linker containing an NHS ester group . The NHS ester allows for the dye to react with primary amines . This dye is used for protein and peptide labeling and is photostable .

Synthesis Analysis

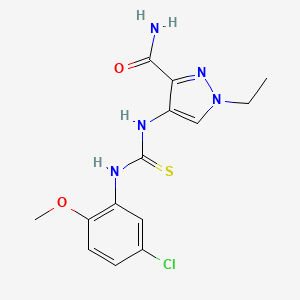

The NHS ester of BODIPY™ FL is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and the reaction is carried out in 0.1-0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .Molecular Structure Analysis

The molecular formula of BDP FL NHS ester is C18H18BF2N3O4 . The molecular weight is 389.16 .Chemical Reactions Analysis

The NHS ester of BODIPY™ FL is a popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

BDP FL NHS ester is an orange solid . It is soluble in organic solvents such as DMF, DMSO, and dichloromethane, but its solubility in water is limited . The dye has an excitation maximum at 503 nm and an emission maximum at 509 nm .Scientific Research Applications

Protein Labeling

- Application : BDP FL NHS ester is used for conjugating the dye to a protein or antibody . This is useful in studying protein structure and function, protein-protein interactions, and protein localization within cells .

- Method : The NHS ester of BDP FL can label the primary amines (R-NH2) of proteins . The reaction can be scaled for any amount of protein, but the concentration of the protein should be at least 2 mg/mL for optimal results .

- Results : The resulting BDP FL conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes . This can be useful for fluorescence polarization assays and two-photon excitation (TPE) microscopy .

Lipid and Membrane Staining

- Application : BDP FL NHS ester has unique hydrophobic properties ideal for staining lipids, membranes, and other lipophilic compounds .

- Method : The dye can be applied to cells or tissues, where it incorporates into lipid-rich areas and emits fluorescence when excited .

- Results : This allows for the visualization and study of lipid distribution and dynamics within cells or tissues .

Oligonucleotide Labeling

- Application : BDP FL NHS ester can be used to label amine-modified oligonucleotides . This is useful in studying DNA or RNA structure, function, and interactions .

- Method : The NHS ester of BDP FL can react with the primary amines of amine-modified oligonucleotides .

- Results : The resulting BDP FL-labeled oligonucleotides can be detected by fluorescence, allowing for the study of nucleic acid dynamics and interactions .

Fluorescence Polarization Assays

- Application : BDP FL NHS ester is used in fluorescence polarization assays . These assays are used to study molecular interactions and dynamics .

- Method : The dye is conjugated to a molecule of interest. The fluorescence polarization of the dye changes when the molecule binds to another molecule, allowing the interaction to be studied .

- Results : The results can provide information about the binding affinity of the molecules, as well as the kinetics of the interaction .

Two-Photon Excitation (TPE) Microscopy

- Application : BDP FL NHS ester is used in two-photon excitation (TPE) microscopy . This technique allows for the imaging of living tissues at greater depths than conventional fluorescence microscopy .

- Method : The dye is conjugated to a molecule of interest, which is then introduced into the tissue. The dye is excited by two photons of lower energy, and the resulting fluorescence is used to create an image .

- Results : The resulting images can provide detailed information about the distribution and dynamics of the molecule of interest within the tissue .

Replacement for Fluorescein

- Application : BDP FL NHS ester can be used as a replacement for fluorescein or Alexa Fluor™ 488 dye . It provides much better photostability and outstanding brightness .

- Method : The dye can be used in any application where fluorescein or Alexa Fluor™ 488 dye would typically be used .

- Results : The use of BDP FL NHS ester can improve the stability and brightness of the fluorescence signal, potentially improving the quality of the results .

Flow Cytometry

- Application : BDP FL NHS ester can be used in flow cytometry for cell labeling . This technique allows for the analysis of physical and chemical characteristics of cells or particles in a fluid as it passes through a laser .

- Method : The dye is conjugated to antibodies that bind to specific cell markers. The labeled cells are then passed through a laser in the flow cytometer, and the fluorescence of the dye is measured .

- Results : This allows for the identification and quantification of different cell types within a sample .

Fluorescence Microscopy

- Application : BDP FL NHS ester is used in fluorescence microscopy for staining and visualizing cells . This technique uses fluorescence and phosphorescence instead of, or in addition to, reflection and absorption to study properties of organic or inorganic substances .

- Method : The dye is conjugated to antibodies or other molecules that bind to specific structures within the cell. The labeled cells are then viewed under a fluorescence microscope .

- Results : This allows for the visualization of specific structures within the cell, such as proteins, lipids, or DNA .

Fluorescence Resonance Energy Transfer (FRET)

- Application : BDP FL NHS ester can be used in FRET experiments . FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon .

- Method : The dye is conjugated to one of two interacting molecules, with a different fluorescent dye conjugated to the other molecule . When the two molecules interact, energy transfer occurs between the two dyes, which can be measured .

- Results : This allows for the study of molecular interactions and distances within a cell .

Future Directions

BDP FL NHS ester is used for research purposes . It is a replacement for fluorescein and is used for protein and peptide labeling . It provides much better photostability and outstanding brightness . The dye is a good replacement for fluorescein (FAM), BODIPY-FL, Alexa Fluor 488, DyLight 488, Cy2, and other 488 nm dyes .

Relevant papers on BDP FL NHS ester include studies on enzymatic production of single molecule FISH and RNA capture probes , and research on the pharmacokinetics of pullulan–dexamethasone conjugates in retinal drug delivery . Another study discusses the prevalence and immunodominant CD8 T cell epitopes conserved in SARS-CoV-2 variants .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP FL NHS ester | |

CAS RN |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

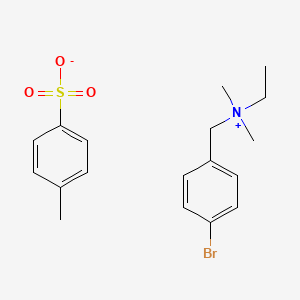

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.